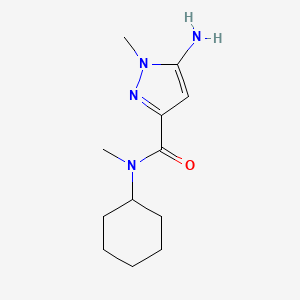

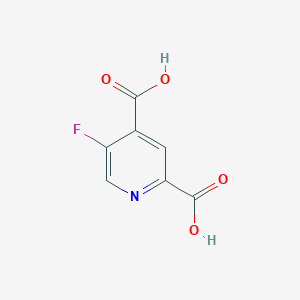

6-(4-甲基喹啉-6-羰基)-2-氧代-1,2,5,6,7,8-六氢-1,6-萘啶-3-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "6-(4-Methylquinoline-6-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile" is a complex organic molecule that appears to be related to the quinoline and naphthyridine families. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The compound is likely to be of interest due to its structural features, which may confer unique biological activities.

Synthesis Analysis

The synthesis of related quinoline and naphthyridine derivatives has been reported in the literature. For instance, an efficient synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles involves the condensation of ethyl 2-cyanomethyl-4-phenylquinoline-3-carboxylate with N,N-dimethylformamide dimethyl acetal, followed by a reaction with primary amines to afford the desired derivatives through a tandem addition–elimination–cyclization reaction . Similarly, the synthesis of pyrazolo[3,4-b]quinolin-3-amine and benzo[b][1,8]naphthyridine derivatives has been achieved by reacting 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile with various reagents, including hydrazine hydrate and acetonitrile dimer, to yield the corresponding derivatives . These methods may provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using techniques such as single-crystal X-ray crystallography. For example, the structure of 2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile was confirmed through this method, which provides detailed information about the arrangement of atoms within the molecule . This type of analysis is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of quinoline and naphthyridine derivatives can be quite diverse. For instance, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been used as a fluorescence derivatization reagent for alcohols in high-performance liquid chromatography, indicating that these compounds can participate in reactions with alcohols to form fluorescent esters . Additionally, the synthesis of 1-aryl-2-substituted and 1-aryl-3-fluoro-4-oxoquinolines and 4-oxo-1,8-naphthyridines has been achieved through various synthetic protocols, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline and naphthyridine derivatives are influenced by their molecular structure. For example, the crystal structure analysis of a related compound, 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, revealed that the dihydropyridine and cyclohexene rings adopt sofa conformations, which could affect the compound's solubility, stability, and reactivity . The hydration of ethyl 1-R-4-dicyanomethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate to form substituted cyanoacetamides, which are cyclized to yield 6-R-5-hydroxy-2,4-dioxo-2,3,4,6-tetrahydrobenzo[c][2,7]naphthyridine-1-carbonitriles, also highlights the importance of understanding the chemical behavior of these compounds in aqueous environments .

科学研究应用

合成方法和衍生物:

- 化合物6-(4-甲基喹啉-6-羰基)-2-氧代-1,2,5,6,7,8-六氢-1,6-萘啶-3-腈已用于各种合成途径中,以创建吡唑并[3,4-b]喹啉-3-胺和苯并[b][1,8]萘啶衍生物。这些途径包括与水合肼、苯异硫氰酸酯、苯甲酰氯、乙腈二聚体和丙二腈二聚体的反应,通过 X 射线晶体学分析形成具有确认结构的多个衍生物 (Elkholy, 2007).

光电和电荷传输性能:

- 对与关注化合物相关的氢喹啉衍生物的光电、非线性和电荷传输性能的深入探索揭示了对其结构、电子、光学和电荷传输特性的重要见解。该研究采用密度泛函理论 (DFT) 和时变 DFT 进行优化和分析,表明了这些化合物的多功能潜力 (Irfan 等人,2020).

抗肿瘤活性及衍生物合成:

- 对异喹啉[2,1-g][1,6]萘啶衍生物新途径的研究显示出抗肿瘤活性的有希望的结果。这项研究涉及创新的合成途径和对所得化合物的抗肿瘤特性的评估,表明了这些衍生物的潜在治疗应用 (Hassaneen 等人,2013).

作用机制

are a class of heterocyclic compounds that have gained considerable importance due to their high pharmaceutical efficacy and broad range of biological activities such as anti-cancer, anti-malarial, anti-microbial, and anti-asthmatic . They are known to occur in numerous functional molecules, natural products, organic materials, and pharmaceuticals .

属性

IUPAC Name |

6-(4-methylquinoline-6-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2/c1-12-4-6-22-18-3-2-13(9-16(12)18)20(26)24-7-5-17-15(11-24)8-14(10-21)19(25)23-17/h2-4,6,8-9H,5,7,11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFZSNYBVYYNPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC4=C(C3)C=C(C(=O)N4)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(3-hydroxyphenyl)-1-methyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2508359.png)

![3-[1-(9-Methylpurin-6-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2508361.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2508372.png)

![5-(1-Quinoxalin-2-ylazetidin-3-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2508373.png)

![8-(4-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2508379.png)